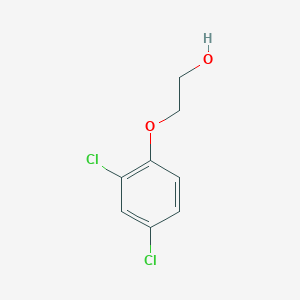







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH2:6]O.P(Br)(Br)[Br:14]>COCCOC>[Br:14][CH2:6][CH2:5][O:4][C:3]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=1[Cl:1]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCCO)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction solution was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water and ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
When saturated aqueous sodium hydrogencarbonate solution was added to the organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
an emulsion was formed
|
|
Type
|
FILTRATION
|
|
Details
|
which was filtered through Celite
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with diethyl ether and saturated aqueous ammonium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCOC1=C(C=C(C=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |